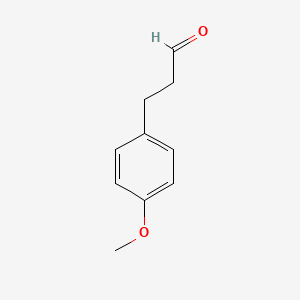

3-(4-Methoxyphenyl)propanal

Beschreibung

Contextualization within Anisyl Derivatives and Propanal Chemistry

Propanal Chemistry: Propanal, a three-carbon aldehyde, is a versatile building block in organic chemistry. fiveable.meyoutube.comwikipedia.org Its aldehyde functional group is highly reactive and participates in a wide array of chemical reactions, including nucleophilic additions, oxidations, and reductions. The chemistry of 3-(4-methoxyphenyl)propanal is largely dictated by the reactivity of this aldehyde group, which can be transformed into various other functional groups, allowing for the synthesis of more complex molecules. wikipedia.org

Significance in Synthetic Methodologies and Chemical Transformations

This compound serves as a valuable intermediate in a variety of synthetic methodologies. lookchem.com Its bifunctional nature, possessing both an aromatic ring and a reactive aldehyde, allows for a diverse range of chemical transformations.

Key Transformations and Applications:

Synthesis of Complex Molecules: It is used as a starting material or intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and aroma compounds. lookchem.comgoogle.com For instance, it is an intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs and the dipeptide sweetener Advantam. lookchem.comgoogle.com

Reductive Amination: The aldehyde group can undergo reductive amination to form corresponding amines, which are important precursors in medicinal chemistry.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, or reduced to the alcohol, 3-(4-methoxyphenyl)-1-propanol. chemicalbook.comscbt.com

Carbon-Carbon Bond Formation: The aldehyde functionality is a key handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, enabling the extension of the carbon skeleton.

Historical Overview of Key Discoveries and Methodological Advancements Related to this compound

The development of synthetic routes to this compound is closely tied to advancements in catalytic processes, particularly hydroformylation. Hydroformylation, or oxo synthesis, is a fundamental industrial process that converts alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond. core.ac.ukresearchgate.netrsc.org

Historically, the synthesis of aldehydes like this compound from their corresponding alkene precursors, such as 4-vinylanisole, has been a focus of research. Early methods often required harsh reaction conditions. researchgate.net The advent of transition-metal catalysis, particularly with rhodium and cobalt complexes, revolutionized this field, allowing for milder reaction conditions and improved selectivity. core.ac.ukresearchgate.netwisc.edu

A significant advancement has been the development of ligand-modified catalyst systems. The use of specific phosphine (B1218219) ligands has enabled greater control over the regioselectivity of the hydroformylation reaction, favoring the formation of either the linear or branched aldehyde product. core.ac.ukwisc.edu For the synthesis of this compound, achieving high selectivity for the linear product from 4-vinylanisole is crucial.

Current Research Trends and Future Directions for this compound

Current research involving this compound and related structures is focused on several key areas:

Green Chemistry: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as solvent-free reaction conditions. mdpi.com

Asymmetric Synthesis: The development of enantioselective methods to synthesize chiral derivatives of this compound is an active area of research. Chiral aldehydes and their downstream products are of great importance in the pharmaceutical industry.

Catalyst Development: The design and synthesis of new, more efficient, and selective catalysts for the hydroformylation of 4-vinylanisole and other related substrates continue to be a major research focus. acs.org This includes the exploration of novel ligand architectures and the use of nanocatalysts. acs.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) for the synthesis of this compound and its derivatives is an emerging trend. acs.org Biocatalytic methods can offer high selectivity under mild conditions and are often more environmentally benign than traditional chemical methods.

Future research will likely continue to push the boundaries of efficiency, selectivity, and sustainability in the synthesis and application of this compound. The development of tandem and one-pot reaction sequences that minimize purification steps and waste generation will also be a key objective. lookchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXCMZXXNOSBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456100 | |

| Record name | 3-(4-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20401-88-1 | |

| Record name | 3-(4-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20401-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Retrosynthetic Analysis of 3 4 Methoxyphenyl Propanal

Novel and Emerging Synthetic Methodologies for 3-(4-Methoxyphenyl)propanal

"Green Chemistry" Synthesis Routes

In line with the principles of green chemistry, which advocate for the reduction of hazardous substances and waste, several environmentally benign methods for synthesizing aromatic compounds have been developed. These often involve the use of water as a solvent and may employ microwave irradiation to accelerate reactions, thereby minimizing energy consumption and the need for harsh reaction conditions. sci-hub.se

One approach to greener synthesis involves the conjugate addition of electron-rich aromatic compounds to acrolein within the confined spaces of a zeolite Y. This method allows for the smooth reaction of anisole (B1667542) with acrolein to form this compound. The zeolite acts as a reusable catalyst and provides a microenvironment that facilitates the reaction, often with high selectivity and yield. lookchem.com

Another green methodology utilizes a one-pot, multi-component reaction strategy. For instance, the reaction of anisole, propenal, and a suitable catalyst in an aqueous medium can lead to the formation of the target molecule. This approach minimizes the number of separate reaction and purification steps, thus reducing solvent usage and waste generation. sci-hub.se

A patent describes a method starting from the more readily available anisyl alcohol. google.com This process involves the halogenation of anisyl alcohol followed by an alkylation reaction with propionaldehyde (B47417) using a phase transfer catalyst. google.com This method is highlighted as being economical and environmentally friendly as it avoids high-pressure equipment and the use of precious metal catalysts. google.com

| Starting Material | Key Reagents/Catalysts | Reaction Conditions | Advantages |

| Anisole, Acrolein | Zeolite Y | Confined cavities of zeolite | Reusable catalyst, high selectivity |

| Anisyl alcohol | Hydrohalic acid, Phase transfer catalyst | 5-20°C for halogenation, 60-110°C for alkylation | Economical, avoids precious metals and high pressure |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals. ucl.ac.ukresearchgate.net The application of flow chemistry to the synthesis of this compound and related structures demonstrates these benefits. ucl.ac.ukbeilstein-journals.org

Continuous-flow systems can be designed for multi-step syntheses, integrating reaction, separation, and purification processes. For example, a three-stage process involving oxidation, aldol (B89426) condensation, and reduction has been described for the synthesis of a related compound, 4-(4-methoxyphenyl)butan-2-one, utilizing packed-bed reactors with nanoparticle-supported catalysts. beilstein-journals.orgnih.gov This approach allows for precise control over reaction parameters, leading to higher yields and purity compared to batch processes. beilstein-journals.orgnih.gov

The use of 3D-printed reactors in flow chemistry is an emerging area with the potential for creating highly customized and efficient reaction environments. ucl.ac.uk These reactors can be designed to optimize mixing and heat transfer, further enhancing reaction rates and selectivity. ucl.ac.uk

| Flow Chemistry Approach | Key Features | Advantages |

| Multi-step synthesis in packed-bed reactors | Use of nanoparticle-supported catalysts, integrated stages | Precise control, higher yields and purity |

| 3D-printed column reactors | Customizable reactor design | Optimized mixing and heat transfer, enhanced reaction rates |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthesis and controlling product outcomes. The formation of this compound can proceed through various pathways depending on the chosen reagents and conditions.

One proposed mechanism for the formation of related structures involves the atmospheric oxidation of precursors like methyl chavicol. researchgate.net This process can involve radical intermediates, where a hydroxyl radical adds to the aromatic ring, followed by a series of reactions including hydrogen abstraction and reaction with molecular oxygen. researchgate.net For instance, the oxidation of methyl chavicol can lead to the formation of 1-hydroxy-3-(4-methoxyphenyl)propan-2-one (B8592130) through a β-hydroxyperoxy radical intermediate. researchgate.net

In synthetic routes involving the reduction of a nitrile, such as the conversion of 3-(4-methoxyphenyl)propanenitrile to the aldehyde, the mechanism typically involves a hydride transfer. beilstein-journals.org Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation. The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed to the aldehyde. beilstein-journals.org

Another pathway involves the conjugate addition of anisole to acrolein. This reaction is often catalyzed by an acid, where the protonated acrolein acts as an electrophile that is attacked by the electron-rich anisole ring, primarily at the para position due to the directing effect of the methoxy (B1213986) group.

While this compound itself is not chiral, the synthesis of its derivatives or related chiral molecules requires careful consideration of stereochemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological activities.

Asymmetric organocatalysis is a powerful tool for achieving enantioselectivity. For example, polymer-bound (2S-4R)-hydroxyproline has been used as a catalyst in the asymmetric reaction between propanal and an imine in a continuous flow system to produce a diastereomerically pure adduct. ucl.ac.uk

The stereoselective synthesis of related compounds, such as α,β-disubstituted γ-butyrolactones, has been achieved with high enantiomeric (>99% ee) and diastereoselective (>30:1) control through a one-pot sequential Michael-hemiacetalization-oxidation reaction. lookchem.com This highlights the potential for developing highly stereoselective syntheses for derivatives of this compound.

| Stereoselective Method | Catalyst/Reagent | Key Feature | Outcome |

| Asymmetric Organocatalysis | Polymer-bound (2S-4R)-hydroxyproline | Continuous flow system | Diastereomerically pure adduct |

| Multifunctional Modular Organocatalysis | Chiral organocatalyst | One-pot sequential reaction | High enantiomeric and diastereoselective purity |

Purification and Isolation Techniques in Advanced Synthesis of this compound

The final step in any synthesis is the purification and isolation of the desired product in high purity. For this compound and its derivatives, a combination of techniques is often employed.

A practical purification method involves the conversion of the aldehyde to its water-soluble bisulfite adduct. lookchem.com This allows for the separation of the aldehyde from non-aldehydic impurities by extraction. The aldehyde can then be regenerated from the adduct by treatment with an acid or base.

Column chromatography is a widely used technique for the purification of organic compounds. beilstein-journals.org For the purification of this compound, silica (B1680970) gel is a common stationary phase, and a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used as the eluent. beilstein-journals.org

In industrial settings, large-scale purification is often achieved using automated control systems and efficient processes like crystallization or preparative chromatography. For instance, low-pressure column chromatography with a C18 column has been used for the purification of a related intermediate, using a methanol-water mixture as the mobile phase. nih.gov

| Purification Technique | Description | Application Example |

| Bisulfite Adduct Formation | Conversion of the aldehyde to a water-soluble adduct for separation. lookchem.com | Separation of this compound from non-aldehydic impurities. lookchem.com |

| Column Chromatography | Separation based on differential adsorption of components on a stationary phase. beilstein-journals.org | Purification of this compound using silica gel and hexane/ethyl acetate eluent. beilstein-journals.org |

| Low-Pressure Column Chromatography | Preparative scale separation using a C18 column. nih.gov | Purification of a related intermediate with a methanol-water mobile phase. nih.gov |

Chemical Reactivity and Transformational Chemistry of 3 4 Methoxyphenyl Propanal

Nucleophilic and Electrophilic Reactions of the Aldehyde Moiety

The aldehyde group in 3-(4-methoxyphenyl)propanal is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity is central to a variety of addition and condensation reactions.

The carbonyl carbon of this compound is susceptible to attack by various nucleophiles, including organometallic reagents such as acetylides. This reaction is a common method for the synthesis of propargylic alcohols, which are valuable intermediates in organic synthesis. The addition of a terminal alkyne to the aldehyde, typically after deprotonation with a strong base to form an acetylide, results in the formation of a new carbon-carbon bond and a secondary alcohol.

For instance, the reaction of this compound with an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, would be expected to yield 1-(4-methoxyphenyl)pent-4-yn-2-ol. The general scheme for this type of reaction is as follows:

Reaction Scheme for Propargylic Alcohol Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Ethynylmagnesium bromide | 1-(4-Methoxyphenyl)pent-4-yn-2-ol |

This compound can serve as the aldehyde component in various condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations. In these reactions, the aldehyde reacts with a nucleophile generated from an active methylene (B1212753) compound in the presence of a base or acid catalyst.

In a Claisen-Schmidt condensation, an aldehyde reacts with a ketone or ester. For example, the reaction of this compound with acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) would lead to the formation of an α,β-unsaturated ketone. While specific studies on this compound are not prevalent, the closely related anisaldehyde readily undergoes this reaction. For instance, anisaldehyde reacts with acetone (B3395972) to form 4-(p-methoxyphenyl)-3-buten-2-one. prepchem.com

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile (B47326) or diethyl malonate, typically catalyzed by a weak base. This reaction with this compound would yield a substituted alkene.

Examples of Condensation Reactions

| Condensation Type | Reactant 1 | Reactant 2 | Catalyst | Expected Product |

|---|---|---|---|---|

| Claisen-Schmidt | This compound | Acetophenone | NaOH | 1-(4-Methoxyphenyl)-5-phenylpent-1-en-3-one |

| Knoevenagel | This compound | Malononitrile | Piperidine | 2-(2-(4-Methoxyphenyl)ethylidene)malononitrile |

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Several reagents can be employed for the oxidation of this compound to 3-(4-methoxyphenyl)propanoic acid. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO2) under mildly acidic conditions, is a highly effective method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. wikipedia.orgnrochemistry.comresearchgate.net Another common method is the Jones oxidation, which utilizes chromic acid (H2CrO4) in acetone. rsc.orgnih.gov Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) can also be used. mychemblog.comresearchgate.netlibretexts.orgmasterorganicchemistry.com

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, 3-(4-methoxyphenyl)propan-1-ol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and selective reagent for this transformation. For a more potent reduction, lithium aluminum hydride (LiAlH4) in an ethereal solvent can be used. Catalytic hydrogenation over a metal catalyst such as palladium or platinum is also an effective method.

Summary of Oxidation and Reduction Reactions

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Sodium chlorite (Pinnick) | 3-(4-Methoxyphenyl)propanoic acid |

| Oxidation | Chromic acid (Jones) | 3-(4-Methoxyphenyl)propanoic acid |

| Reduction | Sodium borohydride (NaBH4) | 3-(4-Methoxyphenyl)propan-1-ol |

| Reduction | Lithium aluminum hydride (LiAlH4) | 3-(4-Methoxyphenyl)propan-1-ol |

| Reduction | H2 / Pd or Pt (Catalytic Hydrogenation) | 3-(4-Methoxyphenyl)propan-1-ol |

Reactions Involving the Aromatic Ring System

The methoxy-substituted benzene (B151609) ring in this compound is activated towards electrophilic attack and can also participate in metal-catalyzed cross-coupling reactions.

The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. Due to the para-position being occupied by the propanal side chain, electrophilic attack is expected to occur predominantly at the ortho position relative to the methoxy group.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 3-(3-nitro-4-methoxyphenyl)propanal. Similarly, bromination with bromine in the presence of a Lewis acid would likely produce 3-(3-bromo-4-methoxyphenyl)propanal (B15321189).

Friedel-Crafts acylation of this compound is likely to be complicated by the reactivity of the aldehyde group with the Lewis acid catalyst. However, the related 3-(4-methoxyphenyl)propionic acid can undergo intramolecular Friedel-Crafts acylation to form an indanone. youtube.com

Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product |

|---|---|---|

| Nitration | NO2+ | 3-(3-Nitro-4-methoxyphenyl)propanal |

| Bromination | Br+ | 3-(3-Bromo-4-methoxyphenyl)propanal |

To perform metal-catalyzed cross-coupling reactions on the aromatic ring of this compound, a leaving group, typically a halide, must first be introduced. Following the electrophilic halogenation described above, the resulting aryl halide can participate in reactions like the Suzuki and Heck couplings.

The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgorganic-chemistry.orgnih.govrsc.org For example, 3-(3-bromo-4-methoxyphenyl)propanal could be coupled with phenylboronic acid to yield 3-(3-phenyl-4-methoxyphenyl)propanal.

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org The reaction of 3-(3-bromo-4-methoxyphenyl)propanal with an alkene like ethyl acrylate (B77674) would be expected to form a substituted cinnamate (B1238496) derivative.

Hypothetical Cross-Coupling Reactions of a Halogenated Derivative

| Reaction | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd catalyst, base | 3-(3-Phenyl-4-methoxyphenyl)propanal |

| Heck | Ethyl acrylate | Pd catalyst, base | Ethyl 3-(3-(3-oxopropyl)-4-methoxyphenyl)acrylate |

Formation of Complex Molecular Architectures from this compound

This compound is a valuable precursor for synthesizing intricate molecular structures, including spirocycles, fused-ring systems, and diverse heterocyclic scaffolds, primarily through its participation in cyclization, annulation, and multi-component reactions.

Spiro compounds, characterized by two rings connected through a single shared atom, can be synthesized using aldehydes as key starting materials. While direct synthesis examples starting from this compound are not extensively detailed, its aldehyde functionality makes it a suitable candidate for established spirocyclization strategies. One such approach involves a multi-component domino reaction, for instance, a Knoevenagel/Michael/cyclization sequence. mdpi.com In this type of reaction, an aldehyde first undergoes a Knoevenagel condensation with an active methylene compound. The resulting intermediate can then participate in a Michael addition and subsequent intramolecular cyclization to yield a spirocyclic system. mdpi.com The versatility of aldehydes in forming spiro heterocycles is well-documented, including their use in the synthesis of spiro-1,3-thiazolidin-4-ones and other biologically relevant scaffolds. nih.gov

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful method for constructing fused cyclic systems. Aldehydes like this compound can participate as key synthons in these transformations. For instance, in asymmetric [3+3] and [4+2] annulation reactions, aldehydes or their derivatives can act as electrophilic or nucleophilic partners. nih.govacs.org

A common strategy involves the initial conversion of the aldehyde into a more reactive intermediate. For example, reaction with a chiral secondary amine can generate an enamine, which can then act as a nucleophile in a Michael addition to an appropriate acceptor. This is often the first step in a cascade reaction where a subsequent intramolecular cyclization (aldol or oxa-Michael type) completes the ring formation. nih.gov These substrate-controlled processes allow for regiodivergent synthesis, leading to a variety of chiral heterocyclic frameworks. nih.govacs.org

Table 1: Representative Annulation Strategies Involving Aldehyde-Derived Intermediates

| Annulation Type | Role of Aldehyde Derivative | Key Steps | Resulting Structure |

|---|---|---|---|

| [3+3] Annulation | Vinylogous Dienolate (from enamine) | Vinylogous Michael Addition -> Intramolecular Aldol (B89426) Cyclization | Fused Dihydropyrrolidones |

| [4+2] Annulation | Vinylogous Dienolate (from enamine) | Vinylogous Michael Addition -> Intramolecular oxa-Michael Cyclization | Fused Tricyclic Pyran Derivatives |

| [3+2] Cycloaddition | Azomethine Ylide Precursor | Generation of Ylide -> Concerted [3+2] Cycloaddition | Pyrrolidines |

This table illustrates general strategies where a propanal derivative could be employed.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govtcichemicals.com The aldehyde functionality of this compound makes it an ideal component for numerous well-known MCRs, enabling the rapid synthesis of diverse and complex molecules. nih.gov

Prominent examples of MCRs that utilize an aldehyde component include:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxyamide. nih.gov

Biginelli Reaction: A three-component reaction of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to synthesize dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to create 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Kabachnik-Fields Reaction: A three-component synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphite (B83602).

Table 2: Potential Application of this compound in Major MCRs

| MCR Name | Other Reactants | Core Structure Formed |

|---|---|---|

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-amide |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxyamide |

| Biginelli Reaction | β-Ketoester, Urea | Dihydropyrimidinone |

This table outlines the potential role of this compound as the aldehyde component in these reactions.

Catalytic Transformations of this compound and its Derivatives

Catalysis offers efficient and selective pathways for transforming this compound. Both organocatalysis and transition metal catalysis are pivotal in manipulating its structure and in its synthesis.

Asymmetric organocatalysis provides a powerful tool for the stereoselective functionalization of aldehydes. In the context of aldol reactions, this compound can act as the nucleophilic component after activation by a chiral organocatalyst, such as a proline derivative. The catalyst reacts with the propanal to form a chiral enamine intermediate. This enamine then attacks an electrophilic aromatic aldehyde in a highly stereocontrolled manner. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. nih.govmdpi.com

This methodology allows for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. Research on the closely related propionaldehyde (B47417) has demonstrated that such reactions can proceed with excellent yields and high levels of both diastereoselectivity and enantioselectivity. nih.gov The choice of catalyst, solvent, and substituents on the aromatic aldehyde can be tuned to control the stereochemical outcome, providing access to either syn- or anti-aldol products. nih.gov

Table 3: Representative Organocatalytic Asymmetric Aldol Reaction of Propionaldehyde Enolsilanes with Aromatic Aldehydes

| Aromatic Aldehyde | Catalyst Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Benzaldehyde | IDPi Catalyst (syn-selective) | >95:5 | 98 |

| 4-Nitrobenzaldehyde | IDPi Catalyst (syn-selective) | >95:5 | 99 |

| 2-Naphthaldehyde | IDPi Catalyst (syn-selective) | >95:5 | 99 |

| Benzaldehyde | IDPi Catalyst (anti-selective) | 5:95 | 98 |

Data adapted from analogous reactions of propionaldehyde enolsilanes, demonstrating the high stereocontrol achievable in such systems. nih.gov

While many reactions focus on transforming this compound, transition metal catalysis is fundamentally important for its synthesis. The most significant industrial method for producing aldehydes is hydroformylation (the oxo process), which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net

This compound is synthesized via the rhodium-catalyzed hydroformylation of its alkene precursor, 4-allylanisole. This reaction utilizes a rhodium complex as the catalyst, typically modified with phosphine (B1218219) or phosphite ligands, and reacts the alkene with synthesis gas (a mixture of carbon monoxide and hydrogen). nih.gov A key challenge in the hydroformylation of terminal alkenes like 4-allylanisole is controlling the regioselectivity to favor the desired linear aldehyde (this compound) over the branched isomer (2-methyl-2-(4-methoxyphenyl)ethanal). The choice of ligands on the rhodium center is crucial; bulky or wide-bite-angle ligands generally favor the formation of the linear product. researchgate.netnih.gov

Biocatalytic Transformations (e.g., microbial degradation pathways)

The biocatalytic transformation of this compound is an area of interest for understanding its environmental fate and for potential applications in bioremediation and green chemistry. While specific microbial degradation pathways for this compound are not extensively documented in publicly available research, inferences can be drawn from studies on structurally related aromatic aldehydes and methoxylated compounds.

Microorganisms, particularly fungi and bacteria, possess diverse enzymatic systems capable of metabolizing aromatic compounds. Fungi of the genus Aspergillus, for instance, are known for their ability to degrade a wide range of complex organic molecules. Research on Aspergillus niger has shown its capability to metabolize various methoxylated aromatic compounds. nih.gov These biotransformations often involve key enzymatic steps such as hydroxylation, demethoxylation, and ring cleavage, typically initiated by monooxygenase and dioxygenase enzymes. In the context of this compound, a plausible initial step in a microbial degradation pathway would be the oxidation of the aldehyde group to a carboxylic acid, forming 3-(4-methoxyphenyl)propanoic acid. This transformation is a common metabolic reaction catalyzed by aldehyde dehydrogenases found in many microorganisms.

Subsequent degradation would likely proceed via pathways established for other aromatic acids. For example, Aspergillus niger is known to metabolize some aromatic acids, and acetogenic bacteria have been shown to either oxidize or reduce the aldehyde group of vanillin (B372448), a related methoxy-substituted aromatic aldehyde. oup.com The degradation of the propyl side chain could occur through β-oxidation, a common metabolic pathway for breaking down fatty acids and other aliphatic chains.

The methoxy group on the phenyl ring is also a target for microbial enzymes. O-demethylation is a frequent reaction in the microbial metabolism of methoxylated aromatic compounds, leading to the formation of a hydroxyl group. This reaction is often a prerequisite for the subsequent aromatic ring cleavage by dioxygenase enzymes. The resulting dihydroxylated aromatic ring is then susceptible to cleavage, leading to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

A hypothetical microbial degradation pathway for this compound could therefore involve the following key steps:

Oxidation of the propanal moiety to a propanoic acid.

O-demethylation of the methoxy group to a hydroxyl group.

Hydroxylation of the aromatic ring to form a dihydroxy intermediate.

Aromatic ring cleavage by dioxygenases.

Further degradation of the resulting aliphatic chain via central metabolic pathways.

The specific enzymes and intermediate compounds in such a pathway would depend on the microbial species and the environmental conditions.

| Microorganism Genus | Relevant Metabolic Action | Potential Transformation of this compound |

| Aspergillus | Metabolism of methoxylated aromatic compounds and aromatic acids. nih.gov | Oxidation of the aldehyde, O-demethylation, and aromatic ring cleavage. |

| Clostridium | Oxidation of the aldehyde group of vanillin to a carboxyl group. oup.com | Oxidation of this compound to 3-(4-methoxyphenyl)propanoic acid. |

| Peptostreptococcus | Reduction of the aldehyde group of vanillin to an alcohol. oup.com | Reduction of this compound to 3-(4-methoxyphenyl)propan-1-ol. |

Electrochemical Catalysis for Oxidative Transformations

Electrochemical catalysis offers a promising and sustainable alternative to conventional chemical methods for the oxidative transformation of organic molecules. By using electricity to drive chemical reactions, it is possible to achieve high selectivity and efficiency under mild conditions, often avoiding the need for harsh reagents.

The electrochemical oxidation of this compound can be expected to target both the aldehyde functional group and the methoxy-substituted aromatic ring. The specific transformation products will depend on the electrode material, the solvent and supporting electrolyte system, and the applied potential.

Oxidation of the Aldehyde Group:

The aldehyde functional group is generally susceptible to electrochemical oxidation. The most common transformation is the oxidation of the aldehyde to a carboxylic acid. In the case of this compound, this would yield 3-(4-methoxyphenyl)propanoic acid. This reaction typically proceeds via the formation of a hydrate (B1144303) or hemiacetal at the anode surface, followed by electron transfer and proton loss.

Oxidation of the Aromatic Ring:

The methoxy group on the phenyl ring is an electron-donating group, which activates the aromatic ring towards electrophilic attack and also lowers its oxidation potential, making it more susceptible to electrochemical oxidation. The anodic oxidation of methoxy-substituted aromatic compounds often leads to the formation of radical cations as initial intermediates. These reactive species can then undergo a variety of follow-up reactions.

One common pathway for the electrochemical oxidation of methoxybenzenes is oxidative C-C or C-O coupling. This can result in the formation of dimeric or polymeric products. The specific coupling products (e.g., biphenyls, diaryl ethers) are influenced by the reaction conditions and the substitution pattern of the aromatic ring.

Another potential transformation is the oxidation of the methoxy group itself, which can lead to demethylation and the formation of a phenolic compound. Further oxidation can then lead to the formation of quinone-like structures. The electrochemical oxidation of aniline (B41778) derivatives has been extensively studied and provides insights into the potential pathways for aromatic amines, which share some electronic similarities with methoxy-substituted benzenes. mdpi.com

| Electrochemical Transformation | Potential Product | Reaction Conditions |

| Oxidation of the aldehyde | 3-(4-Methoxyphenyl)propanoic acid | Anodic oxidation in a suitable electrolyte. |

| Oxidative C-C coupling | Biphenyl derivatives | Anodic oxidation, often in non-aqueous media. |

| Oxidative C-O coupling | Diaryl ether derivatives | Anodic oxidation, conditions can be tuned to favor C-O over C-C coupling. |

| Demethylation and oxidation | 4-(3-oxopropyl)phenol, followed by quinone formation | Anodic oxidation, potentially at higher potentials. |

Derivatives and Analogues of 3 4 Methoxyphenyl Propanal

Structural Modification at the Aldehyde Group

The aldehyde group is a prime site for chemical reactions, allowing for its conversion into various other functional groups, including alcohols, carboxylic acids, esters, imines, and amines.

The reduction of the aldehyde group in 3-(4-methoxyphenyl)propanal yields the corresponding primary alcohol, 3-(4-methoxyphenyl)-1-propanol. This transformation is a fundamental reaction in organic synthesis. For instance, a related compound, 3-(4-hydroxy-3-methoxyphenyl)-1-propanol, also known as dihydroconiferyl alcohol, can be synthesized in high yields from eugenol (B1671780) through a hydroboration reaction. researchgate.net 3-(4-Methoxyphenyl)-1-propanol itself is noted for its participation in reactions such as the β-alkylation of 1-phenylethanol, a process catalyzed by RuCl2(DMSO)4. chemicalbook.com

Table 1: Properties of 3-(4-Methoxyphenyl)-1-propanol

| Property | Value |

|---|---|

| Molecular Formula | CH3OC6H4(CH2)3OH |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 5406-18-8 |

| Boiling Point | 164-168 °C at 18 mmHg |

| Melting Point | 26 °C |

| Refractive Index | n20/D 1.532 |

Data sourced from Sigma-Aldrich chemicalbook.com

Oxidation of the aldehyde group leads to the formation of carboxylic acids. 3-(m-methoxyphenyl)propionic acid can be synthesized via the hydrogenation of m-methoxycinnamic acid using a palladium-on-charcoal catalyst. nih.gov Similarly, derivatives like 3-(4-hydroxy-3-methoxyphenyl)propionic acid, or hydroferulic acid, are synthesized through the hydrogenation of ferulic acid. chemsynthesis.com These aryl propionic acid derivatives are valuable intermediates in the preparation of various pharmaceutically active compounds. google.com For example, the hydrolysis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile yields the corresponding propionic acid, which serves as a precursor for other derivatives. ksu.edu.sa

Ester derivatives can be synthesized from the corresponding carboxylic acids or through other synthetic routes. (E)-butyl 3-(4-methoxyphenyl)acrylate is an example of an acrylate (B77674) ester. wpmucdn.comlibretexts.org Acrylate derivatives, such as Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, are important starting materials for synthesizing biologically significant compounds like 2-propenoylamides and 2-propenoates. chemguide.co.uk The synthesis of these compounds can involve reactions with palladium acetate (B1210297) and triphenylphosphine (B44618) in DMF. chemguide.co.uk Another complex ester, (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, is prepared by the esterification of protected ferulic acid with esculetin. wikipedia.org

The aldehyde can be converted into imines and subsequently reduced to amines, or undergo other reactions to introduce a nitrogen-containing group. The synthesis of amino alcohols like 3-amino-3-(4-methoxyphenyl)-1-propanol represents a significant structural modification. A general method for synthesizing related compounds, such as 3-methylamino-1-phenyl-1-propanol, involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride (B1222165) and acetic acid. prepchem.com These amino alcohols are clear, colorless to yellow liquids with an amine-like odor and are used as intermediates in drug synthesis. sigmaaldrich.com

Table 2: Properties of a related Amino Alcohol, 3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol

| Property | Value |

|---|---|

| IUPAC Name | 3-amino-3-(3,4-dimethoxyphenyl)-1-propanol |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 201408-35-7 |

| Physical Form | Solid |

| Purity | 90% |

Data sourced from Sigma-Aldrich nih.gov

Substitution on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents, including halogens.

Halogenation of aromatic compounds is a common electrophilic substitution reaction. wpmucdn.com For benzene (B151609) derivatives, this reaction typically requires a Lewis acid catalyst like FeCl3 or AlCl3. wpmucdn.com The methoxy (B1213986) group (-OCH3) on the phenyl ring is an activating, ortho-, para-directing group. Therefore, halogenation of this compound is expected to yield substitution at the positions ortho to the methoxy group (C-3 and C-5).

A relevant synthesis is the bromination of 4-methoxyphenylpropionitrile. In this procedure, bromine is added to a solution of the nitrile and sodium acetate in glacial acetic acid to produce 3-Bromo-4-methoxyphenylpropionitrile. Similarly, 3-Bromo-4-methoxybenzaldehyde can be formed by the bromination of 4-methoxybenzaldehyde. These examples demonstrate that direct halogenation of the aromatic ring is a feasible method for producing halogenated derivatives of this compound and related compounds. The reaction of chalcones with bromine in glacial acetic acid is also a known method to afford dibromo chalcones.

Alkyl-substituted Derivatives (e.g., 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol)

Alkyl substitution on the phenyl ring of this compound derivatives significantly influences their electronic and steric properties. A noteworthy example is the class of compounds related to lignin (B12514952), a complex polymer rich in methoxy- and hydroxy-substituted phenylpropane units.

One such derivative is 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol , also known as dihydrosinapyl alcohol. This compound features two methoxy groups flanking a hydroxyl group on the phenyl ring, in addition to the reduction of the aldehyde to a primary alcohol. Its synthesis can be achieved in good yields from 4-allyl-2,6-dimethoxyphenol (B1196327) through a hydroboration reaction. This transformation highlights a common synthetic route to access these types of derivatives, starting from readily available plant-derived phenols.

Another related compound is Propanal, 3-(4-hydroxy-3,5-dimethoxyphenyl) , or syringyl propanal. This molecule retains the propanal functionality while incorporating the 3,5-dimethoxy-4-hydroxy substitution pattern on the aromatic ring. These types of alkyl- and hydroxyl-substituted derivatives are crucial model compounds in the study of lignin valorization and biorefining processes.

The table below summarizes the key structural information for these representative alkyl-substituted derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol | C11H16O4 | 212.24 | 4-hydroxy, 3,5-dimethoxy substitution; propanol (B110389) side chain |

| Propanal, 3-(4-hydroxy-3,5-dimethoxyphenyl) | C11H14O4 | 210.23 | 4-hydroxy, 3,5-dimethoxy substitution; propanal side chain |

Dioxole and Other Heterocyclic Fused Systems

The incorporation of a dioxole (specifically, a methylenedioxy) group or other heterocyclic systems onto the phenylpropanal framework yields another important class of derivatives. The methylenedioxy group, formed by bridging two adjacent phenolic oxygens with a methylene (B1212753) unit, creates a rigid, planar five-membered ring fused to the benzene ring.

A prominent example is 2-Methyl-3-(3,4-methylenedioxyphenyl)-propanal , also known as α-Methyl-1,3-benzodioxole-5-propanal. chemimpex.com This compound is a valuable intermediate in organic synthesis, particularly for bioactive compounds and as an ingredient in the fragrance industry. chemimpex.com Its synthesis can be achieved from 1,2-methylenedioxybenzene. google.com

Another related structure is 3-(1,3-dioxolan-2-yl)-3-(4-methoxyphenyl)propanal , where a dioxolane ring is attached to the carbon adjacent to the aromatic ring, serving as a protecting group for a carbonyl function. chemsynthesis.com Furthermore, nitrogen-containing heterocycles can be incorporated, as seen in 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . mdpi.com This compound is synthesized via an aza-Michael addition of 1,2,4-triazole (B32235) to a chalcone (B49325) precursor, demonstrating a method to introduce heterocyclic moieties onto the three-carbon side chain. mdpi.com Such derivatives are explored for their potential bioactivities. mdpi.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocyclic System |

|---|---|---|---|

| 2-Methyl-3-(3,4-methylenedioxyphenyl)-propanal | C11H12O3 | 192.21 | Methylenedioxyphenyl (Benzodioxole) |

| 3-(1,3-dioxolan-2-yl)-3-(4-methoxyphenyl)propanal | C13H16O4 | 236.27 | Dioxolane |

| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | C20H21N3O4 | 367.40 | 1,2,4-Triazole |

Isomers and Stereoisomers of this compound Derivatives

The synthesis of derivatives of this compound can lead to the formation of various isomers, including chiral molecules that exist as enantiomers and diastereomers. The control of stereochemistry during synthesis is a critical aspect of modern organic chemistry, enabling the preparation of single, pure stereoisomers.

Enantioselective Synthesis of Chiral Analogues

When a stereocenter is introduced into a derivative of this compound, the potential for enantiomers arises. For instance, the addition of a nucleophile to the aldehyde carbonyl can generate a new chiral center. Enantioselective synthesis aims to produce one enantiomer in excess over the other. This is often achieved using several key strategies:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

Chiral Catalysts: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer.

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to deliver a functional group in a stereoselective manner.

These methodologies are fundamental in producing enantiomerically pure compounds, which is particularly important in fields where molecular recognition plays a key role.

Diastereomeric Control in Derivative Formation

Diastereomeric control becomes crucial when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The resulting products, which are diastereomers, have different physical properties and can often be separated. However, it is more efficient to control the reaction to favor the formation of a single diastereomer.

A classic example is the nucleophilic addition to an aldehyde that has a pre-existing chiral center on the alkyl chain (e.g., at the α- or β-position). The steric and electronic properties of the substituents at the existing stereocenter will influence the trajectory of the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. bham.ac.uk This principle, known as substrate control, is governed by models such as the Felkin-Anh and Cram chelation models, which predict the stereochemical outcome based on the conformation of the substrate. bham.ac.uknih.gov For instance, in aldol-type reactions involving derivatives of this compound, the formation of a new hydroxyl-bearing stereocenter can be directed by an existing chiral center, leading to either syn or anti diastereomers. pharmacy180.com The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the products. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3 4 Methoxyphenyl Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-(4-Methoxyphenyl)propanal. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

In the ¹H NMR spectrum of this compound, the protons in different parts of the molecule resonate at distinct chemical shifts (δ), measured in parts per million (ppm). The aldehydic proton is the most deshielded, appearing significantly downfield due to the electron-withdrawing effect of the carbonyl group. The aromatic protons exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The protons of the propyl chain appear as multiplets, with their chemical shifts influenced by adjacent functional groups.

Table 5.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) | ~1.5 Hz |

| Aromatic (Ha) | 7.1 - 7.2 | Doublet (d) | ~8.6 Hz |

| Aromatic (Hb) | 6.8 - 6.9 | Doublet (d) | ~8.6 Hz |

| Methoxy (B1213986) (-OCH₃) | 3.7 - 3.8 | Singlet (s) | N/A |

| Benzylic (-CH₂-Ar) | 2.8 - 2.9 | Triplet (t) | ~7.6 Hz |

Note: Predicted values are based on spectral data of analogous compounds and standard chemical shift tables. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde is highly deshielded and appears furthest downfield. The aromatic carbons show characteristic shifts for a substituted benzene ring, and the carbons of the methoxy and propyl groups resonate at higher field strengths.

Table 5.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 201 - 203 |

| Aromatic (C-OCH₃) | 158 - 159 |

| Aromatic (C-H) | 129 - 130 |

| Aromatic (C-H) | 114 - 115 |

| Aromatic (C-CH₂) | 133 - 134 |

| Methoxy (-OCH₃) | 55 - 56 |

| Methylene (B1212753) (-CH₂-CHO) | 45 - 46 |

Note: Predicted values are based on spectral data of analogous compounds and standard chemical shift tables. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the aldehydic proton and the adjacent methylene protons, as well as between the two methylene groups of the propyl chain. This confirms the -CH₂-CH₂-CHO spin system.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates protons with the carbons to which they are directly attached. It would show correlations between the aromatic protons and their respective carbons, the methoxy protons and the methoxy carbon, and the protons of each methylene group with their corresponding carbon atoms. chemguide.co.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. chemguide.co.uk This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, HMBC would show a correlation from the aldehydic proton to the adjacent methylene carbon and the carbonyl carbon. Correlations from the benzylic protons to the aromatic carbons would further confirm the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₂O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 164.20 g/mol ). nih.gov

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this compound would likely include:

Formation of a stable tropylium (B1234903) ion: A major fragment is often observed at m/z 121, corresponding to the 4-methoxybenzyl cation, which can rearrange to the highly stable 4-methoxytropylium ion. This results from cleavage of the C-C bond between the two methylene groups of the propyl chain.

Loss of the aldehyde group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of a CHO radical (29 mass units), leading to a fragment at m/z 135.

McLafferty Rearrangement: Aldehydes with a sufficiently long alkyl chain can undergo this characteristic rearrangement, though it may be less favored in this specific structure.

Table 5.3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) | N/A |

| 135 | [C₉H₁₁O]⁺ | CHO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 5.4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2930 - 2850 | C-H Stretch | Alkyl (CH₂) |

| 2830 - 2695 | C-H Stretch | Aldehyde (O=C-H) |

| 1740 - 1720 | C=O Stretch | Aldehyde |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1515 - 1510 | C=C Stretch | Aromatic Ring |

| 1250 - 1240 | C-O Stretch | Aryl Ether |

The most prominent and diagnostic peaks would be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic C-H stretches associated with the aldehyde and aromatic moieties. The presence of the strong C-O stretching band for the aryl ether and the specific out-of-plane bending for the 1,4-disubstituted ring further corroborate the structure. vscht.czchemicalbook.com

Advanced Chromatographic Techniques

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from complex mixtures, such as reaction products or natural extracts.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would provide good separation. sielc.com Detection can be achieved using a UV detector, typically set at a wavelength where the aromatic ring shows strong absorbance (around 225 or 275 nm).

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, would be effective. d-nb.info When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components in a mixture. nih.gov The retention time in GC is a characteristic property that can be used for identification when compared to a known standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. globalresearchonline.net It is widely employed in quality control to assess the purity of synthesized this compound and to quantify it in various samples. The method's advantages include its rapidity, precision, specificity, and accuracy. globalresearchonline.net

Typically, a reverse-phase (RP-HPLC) method is utilized, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. sielc.comsielc.com The separation principle is based on the differential partitioning of the analyte between the stationary and mobile phases. globalresearchonline.net Components are detected as they elute from the column using a detector, most commonly a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance.

Method validation is a critical aspect of HPLC analysis. For a related intermediate, 3-hydroxy-4-methoxy benzal acrolein, a validation study demonstrated the reliability of the HPLC method. nih.gov The study established linearity over a wide concentration range, along with low detection and quantification limits, confirming the method's suitability for precise quantitative analysis. nih.gov

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.005–0.08 mg/mL | nih.gov |

| Correlation Coefficient (r) | > 0.999 | nih.gov |

| Limit of Detection (LOD) | 5.0 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 15.0 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This makes it an indispensable tool for identifying the compound, detecting impurities, and profiling its presence in complex matrices such as flavor and fragrance compositions. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. dergipark.org.tr The volatile components are then separated as they travel through a capillary column, with separation based on their boiling points and affinity for the column's stationary phase. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. dergipark.org.tr The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. scispace.com Identification is achieved by comparing the obtained mass spectrum with reference libraries. eurofins.com

The fragmentation of phenethylamines and related structures is often characterized by an alpha-cleavage reaction, which breaks the carbon-carbon bond adjacent to the functional group. scispace.com For this compound, characteristic fragments would arise from the cleavage of the propanal side chain and the stable methoxybenzyl moiety.

| m/z Value | Likely Fragment Ion | Structural Origin |

|---|---|---|

| 164 | [M]⁺ | Molecular Ion |

| 121 | [CH₃OC₆H₄CH₂]⁺ | Methoxybenzyl cation (tropylium ion) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the intensities and positions of these spots, a detailed electron density map of the molecule can be generated, revealing atomic positions and bond lengths. wikipedia.orgyoutube.com

This technique is contingent on the ability to grow a high-quality single crystal, which requires the compound to be a solid under the crystallization conditions. wikipedia.org Since this compound is a liquid at room temperature, direct single-crystal X-ray analysis of the compound itself is not feasible. sigmaaldrich.com However, the solid-state structure of its derivatives can be readily determined. Analysis of a solid derivative provides invaluable insight into the molecular conformation, bond angles, and intermolecular interactions that are characteristic of the 3-(4-methoxyphenyl)propyl framework.

For instance, the crystal structure of (E)-3-(4-methoxyphenyl)-1-(2,3,4-tris(benzyloxy)-6-hydroxyphenyl)prop-2-en-1-one, a complex derivative, has been successfully determined. researchgate.net The crystallographic data from this study provides a concrete example of how the spatial arrangement of the methoxyphenyl group can be elucidated.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₇H₃₂O₆ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 10.033(2) | researchgate.net |

| b (Å) | 11.082(2) | researchgate.net |

| c (Å) | 14.938(3) | researchgate.net |

| α (°) | 103.01(3) | researchgate.net |

| β (°) | 101.53(3) | researchgate.net |

| γ (°) | 101.01(3) | researchgate.net |

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores—groups of atoms that absorb light. In this compound, the substituted benzene ring (the methoxyphenyl group) acts as the primary chromophore.

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties. While the aldehyde group itself has a weak n→π* transition, the π→π* transitions of the aromatic ring are much more intense and are influenced by the methoxy substituent.

Studies on derivatives, such as chalcones containing the 4-methoxyphenyl (B3050149) group, provide insight into the expected spectral properties. For example, the UV-Vis spectrum of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one shows a strong absorption band, which is characteristic of the extended conjugated system present in the molecule. researchgate.net The position of this band is sensitive to the electronic nature of substituents on the aromatic rings.

Computational Chemistry and Theoretical Studies of 3 4 Methoxyphenyl Propanal

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods are broadly categorized into semi-empirical, density functional theory (DFT), and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction. arxiv.org This approach provides a favorable balance between accuracy and computational expense, making it suitable for a wide range of chemical systems. arxiv.org

For 3-(4-Methoxyphenyl)propanal, DFT calculations are employed to determine its most stable three-dimensional conformation through geometry optimization. This process systematically adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface. youtube.comstackexchange.com The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. While specific DFT studies detailing the optimized geometry of this compound are not prevalent in the reviewed literature, calculations on analogous methoxyphenyl compounds, such as (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have shown excellent agreement between DFT-calculated bond parameters and experimental X-ray diffraction data. niscpr.res.in For instance, in a study using the B3LYP functional with a 6-311++G(d,p) basis set, the calculated aromatic C-C bond lengths were in the range of 1.398-1.407 Å, closely matching the experimental range of 1.385-1.398 Å. niscpr.res.in

Beyond molecular geometry, DFT is crucial for analyzing the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comedu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comedu.krdresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net DFT calculations also enable the visualization of these frontier orbitals and the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. elsevierpure.com

Table 1: Illustrative DFT-Calculated Electronic Properties for Aromatic Aldehydes This table provides representative data types obtained from DFT calculations on similar molecules, as specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.0 to 7.0 |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.5 to 2.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution (~ (I-A)/2) | 2.0 to 2.5 |

Data is illustrative and based on general values for similar aromatic compounds discussed in sources like irjweb.comedu.krdresearchgate.net.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by using more sophisticated approximations and larger basis sets, though at a significantly higher computational cost than DFT.

These methods are particularly valuable for obtaining highly accurate predictions of molecular energies and spectroscopic properties. researchgate.net For this compound, ab initio calculations can provide precise values for its total electronic energy, enthalpy of formation, and Gibbs free energy. By calculating the energies of reactants, transition states, and products, these methods can be used to predict reaction thermodynamics and kinetics with high confidence.

Furthermore, ab initio techniques are instrumental in predicting various types of molecular spectra. researchgate.net For example, vibrational frequencies (IR and Raman spectra) can be calculated by computing the second derivatives of the energy with respect to atomic displacements. Spectroscopic parameters for nuclear magnetic resonance (NMR), such as chemical shifts and coupling constants, can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method at the ab initio level. researchgate.net Although computationally demanding, these predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com Unlike quantum chemical calculations that focus on the static electronic structure, MD simulations model the system's dynamic evolution by solving Newton's equations of motion for a collection of interacting atoms. youtube.com The forces between atoms are typically calculated using a molecular mechanics force field, which provides a classical approximation of the potential energy surface.

For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. The propanal side chain and the methoxy (B1213986) group can rotate, leading to various conformers. MD simulations can explore the potential energy landscape to identify the most stable and populated conformations and the energy barriers between them.

Furthermore, by simulating the molecule in a solvent like water or an organic solvent, MD can reveal detailed information about the solvation shell, including the arrangement of solvent molecules and the formation of hydrogen bonds with the aldehyde oxygen. researchgate.net This is crucial for understanding its solubility and reactivity in different environments. While specific MD simulation studies on this compound are scarce in the literature, the technique has been applied to other aldehydes to understand their interactions and migration in complex systems. nih.gov Such simulations provide a dynamic, atomistic view that is unattainable through static calculations alone. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. frontiersin.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. nih.govresearchgate.net This allows researchers to identify the most favorable reaction route and the rate-determining step.

A primary synthetic route to this compound is the hydroformylation of 4-methoxystyrene. Computational studies on the hydroformylation of styrene (B11656) and its derivatives using rhodium-based catalysts have provided deep mechanistic insights. researchgate.net DFT calculations can be used to model the entire catalytic cycle, which typically involves:

Ligand Dissociation: An initial step where a ligand (e.g., CO) dissociates from the catalyst to create a vacant coordination site.

Olefin Coordination: The substrate, 4-methoxystyrene, coordinates to the metal center.

Hydride Migration (Insertion): A hydride ligand on the catalyst migrates to one of the carbons of the double bond. This step is crucial as it determines the regioselectivity—whether the linear product (this compound) or the branched product (2-(4-methoxyphenyl)propanal) is formed. DFT calculations can determine the activation barriers for both pathways, explaining the experimentally observed selectivity. researchgate.net

CO Insertion: A carbonyl ligand inserts into the newly formed metal-alkyl bond.

Oxidative Addition/Reductive Elimination: The cycle is completed by reaction with H₂, leading to the release of the aldehyde product and regeneration of the active catalyst.

DFT studies on similar processes, like the methoxycarbonylation of styrene, have successfully elucidated complex multi-step mechanisms, including the nature of bonding in transition states and the role of the solvent. mdpi.comdoaj.org By applying these computational techniques, the factors controlling the efficiency and selectivity of the synthesis of this compound can be thoroughly understood and optimized.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity or physical properties. uni-bonn.de Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, formalize this by creating mathematical models that correlate molecular descriptors with observed activity. wikipedia.org

While specific SAR studies focused on this compound are not widely documented, extensive QSAR modeling has been performed on the broader class of aromatic aldehydes to predict properties like toxicity and skin sensitization potential. nih.govnih.govresearchgate.net In a typical computational SAR workflow, a dataset of structurally related compounds with measured biological activity is assembled. For each molecule, a set of numerical descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices that describe molecular branching and connectivity.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges derived from DFT or other methods. nih.gov

Physicochemical properties: Lipophilicity (logP), water solubility, polar surface area. tandfonline.com

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that links these descriptors to the activity. researchgate.net For example, QSAR studies on the toxicity of aromatic aldehydes to Tetrahymena pyriformis have successfully used quantum topological molecular similarity (QTMS) descriptors and logP to create predictive models. nih.govtandfonline.com Such models can then be used to predict the activity of new, untested compounds like this compound or its derivatives, guiding the design of molecules with desired properties while minimizing potential hazards. researchgate.netnih.govresearchgate.net

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational chemistry offers reliable methods for predicting the spectroscopic signatures of molecules, which is essential for structure elucidation and the interpretation of experimental data.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. This approach can accurately predict chemical shifts, helping to assign peaks in complex spectra and distinguish between isomers. researchgate.net

IR Spectra: Theoretical infrared (IR) spectra are calculated from the same DFT geometry optimization run. By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. elsevierpure.com These frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-H bend, aromatic ring vibrations). The resulting theoretical spectrum can be compared directly with an experimental IR spectrum to aid in functional group identification and structural confirmation. niscpr.res.in